Superior Progression-Free Survival vs Regorafenib and TAS-102 in Match-Adjusted Indirect Comparison
In a match-adjusted indirect comparison (MAIC) using individual participant data from FRESCO and aggregate data from CONCUR and TERRA trials, fruquintinib demonstrated a statistically superior weighted progression-free survival (PFS) compared to regorafenib and TAS-102 in previously treated metastatic colorectal cancer patients [1].
| Evidence Dimension | Weighted Progression-Free Survival Hazard Ratio |
|---|---|
| Target Compound Data | Fruquintinib (FRESCO trial, n=278) vs placebo |
| Comparator Or Baseline | Regorafenib (CONCUR Chinese subgroup) vs placebo; TAS-102 (TERRA trial) vs placebo |
| Quantified Difference | Fru vs Reg: HR 0.72 (95% CI: 0.57–0.93), p<0.05; Fru vs TAS-102: HR 0.64 (95% CI: 0.44–0.94), p<0.05 |
| Conditions | MAIC analysis of phase III trials in patients with previously treated mCRC (≥2 prior lines); FRESCO: NCT02314819; CONCUR: NCT01584830; TERRA: NCT01955837 |
Why This Matters
This indirect but rigorous comparison demonstrates a 28% reduction in the risk of progression or death with fruquintinib versus regorafenib, a key consideration in clinical trial design and formulary selection.
- [1] Li, J.; et al. Evaluating the efficacy of fruquintinib versus regorafenib and trifluridine/tipiracil in treating advanced metastatic colorectal cancer: A match-adjusted indirect comparison. J. Clin. Oncol. 2025, 43 (16_suppl), e15550. View Source
